

An In-depth Technical Guide to the Spectroscopic Data of Tributyl(vinyl)tin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tributyl(vinyl)tin

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tributyl(vinyl)tin**. It includes detailed experimental protocols and tabulated spectral data for easy reference.

Spectroscopic Data

The following sections present the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **tributyl(vinyl)tin**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **tributyl(vinyl)tin** provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **Tributyl(vinyl)tin**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Sn-CH=CH ₂	6.35 - 6.50	m	
Sn-CH=CH ₂ (trans)	5.85 - 5.95	dd	J(H,H_cis) = 14.5, J(Sn,H) = 73.0
Sn-CH=CH ₂ (cis)	5.40 - 5.50	dd	J(H,H_trans) = 21.0, J(Sn,H) = 148.0
Sn-CH ₂ -(CH ₂) ₂ -CH ₃	0.85 - 1.00	t	J(H,H) = 8.0
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	1.40 - 1.55	m	
Sn-(CH ₂) ₂ -CH ₂ -CH ₃	1.25 - 1.40	m	
Sn-(CH ₂) ₃ -CH ₃	0.88 - 0.95	t	J(H,H) = 7.0

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in **tributyl(vinyl)tin**.

Table 2: ¹³C NMR Spectroscopic Data for **Tributyl(vinyl)tin**

Carbon	Chemical Shift (δ , ppm)
Sn-CH=CH ₂	137.5
Sn-CH=CH ₂	130.0
Sn-CH ₂ -(CH ₂) ₂ -CH ₃	13.7
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	29.2
Sn-(CH ₂) ₂ -CH ₂ -CH ₃	27.4
Sn-(CH ₂) ₃ -CH ₃	9.6

Note: The chemical shifts are typically reported relative to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of **tributyl(vinyl)tin** shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: IR Spectroscopic Data for **Tributyl(vinyl)tin**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (vinyl)	3050	Medium
C-H stretch (alkyl)	2955, 2920, 2870, 2850	Strong
C=C stretch (vinyl)	1620	Medium
CH ₂ bend (alkyl)	1460	Medium
CH wag (vinyl)	990	Strong
CH ₂ wag (vinyl)	945	Strong
Sn-C stretch	525, 505	Medium

Note: The spectrum is typically recorded as a neat liquid film.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **tributyl(vinyl)tin**.

Materials:

- **Tributyl(vinyl)tin** (liquid)
- Deuterated chloroform (CDCl₃)

- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 1. Accurately weigh approximately 20-30 mg of **tributyl(vinyl)tin** directly into a clean, dry vial.
 2. Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the vial.
 3. Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
 4. Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 1. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
 2. Place the sample into the NMR magnet.
 3. Lock the spectrometer on the deuterium signal of the CDCl_3 .
 4. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 5. Tune and match the probe for both ^1H and ^{13}C frequencies.
- Data Acquisition:
 1. ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.

- Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans).
- Set the relaxation delay to at least 5 times the longest T_1 relaxation time to ensure quantitative integration.

2. ^{13}C NMR:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 150 ppm).
- A larger number of scans will be required compared to ^1H NMR to obtain an adequate signal-to-noise ratio (e.g., 128 scans or more).

- Data Processing:

1. Apply a Fourier transform to the acquired free induction decays (FIDs).
2. Phase the resulting spectra.
3. Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H , $\delta = 77.16$ ppm for ^{13}C).
4. Integrate the peaks in the ^1H NMR spectrum.
5. Analyze the chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **tributyl(vinyl)tin**.

Materials:

- **Tributyl(vinyl)tin** (liquid)
- FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Instrument Preparation:
 1. Ensure the ATR crystal is clean and dry. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 2. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 1. Place a single drop of neat **tributyl(vinyl)tin** directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
 2. If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.
 3. Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .
- Data Processing and Analysis:
 1. The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 2. Identify and label the major absorption bands in the spectrum.

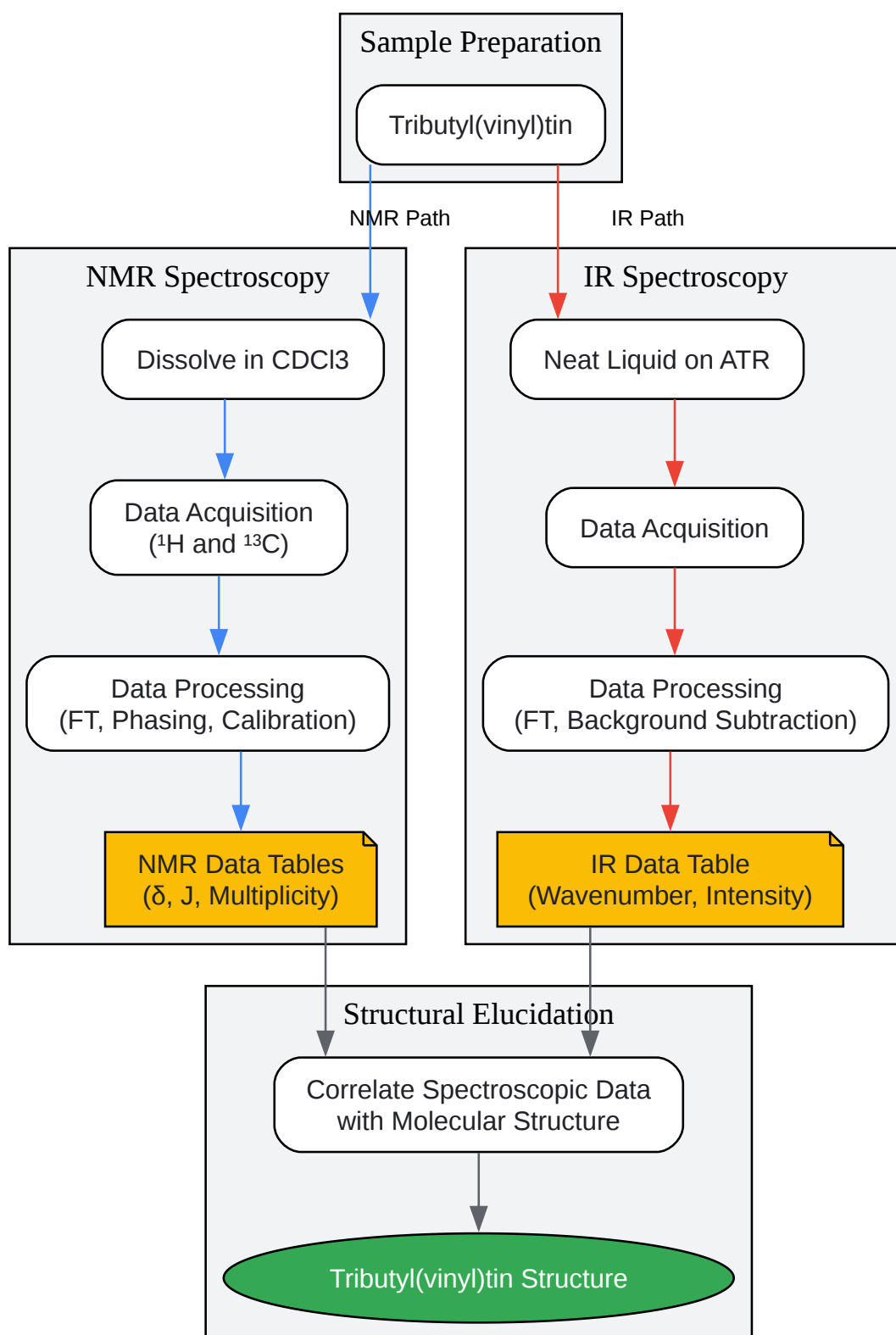
3. Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in **tributyl(vinyl)tin**.

- Cleaning:

1. After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **tributyl(vinyl)tin**.



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Caption: Workflow for the spectroscopic analysis of **tributyl(vinyl)tin**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com